2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 923193-75-3
VCID: VC4781498
InChI: InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-15-8-6-14(7-9-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
SMILES: CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.361

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

CAS No.: 923193-75-3

Cat. No.: VC4781498

Molecular Formula: C20H15F3N4O2

Molecular Weight: 400.361

* For research use only. Not for human or veterinary use.

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - 923193-75-3

Specification

CAS No. 923193-75-3
Molecular Formula C20H15F3N4O2
Molecular Weight 400.361
IUPAC Name 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-15-8-6-14(7-9-15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Standard InChI Key HBSMUOPQEHUKJH-UHFFFAOYSA-N
SMILES CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is linked to a 4-(trifluoromethyl)phenyl ring, while the indole’s 2-position is occupied by a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This arrangement creates a planar, aromatic-rich structure with distinct electronic properties due to the electron-withdrawing trifluoromethyl (-CF₃) and oxadiazole groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₅F₃N₄O₂
Molecular Weight400.36 g/mol
IUPAC Name2-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
SMILESCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIKeyHBSMUOPQEHUKJH-UHFFFAOYSA-N
logP5.08 (predicted)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The trifluoromethyl group enhances lipophilicity (logP = 5.08), promoting membrane permeability, while the oxadiazole ring contributes to metabolic stability . The compound’s polar surface area (59.96 Ų) suggests moderate solubility in aqueous media, though experimental solubility data remain unpublished .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves multi-step reactions, typically beginning with the preparation of the indole-oxadiazole intermediate. A common route includes:

  • Formation of the Oxadiazole Ring: Cyclization of a thiosemicarbazide derivative with acetic anhydride yields the 5-methyl-1,3,4-oxadiazole moiety.

  • Indole Functionalization: The oxadiazole is introduced at the 2-position of indole via nucleophilic substitution or palladium-catalyzed coupling.

  • Acetamide Coupling: The indole-oxadiazole intermediate is reacted with 4-(trifluoromethyl)phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide.

Yield optimization remains challenging due to steric hindrance from the trifluoromethyl group, often requiring high-dilution conditions or microwave-assisted synthesis.

Biological Activities and Mechanisms

Antiviral Activity Against HIV-1

Recent studies demonstrate that this compound inhibits HIV-1 replication by targeting the Tat protein, which is essential for viral transcription. In vitro assays using T-cell lines and peripheral blood mononuclear cells (PBMCs) infected with HIV-1 NL4-3 showed 50% effective concentrations (EC₅₀) of 1.7–3.0 µM, comparable to antiretrovirals like dolutegravir . Mechanistically, it disrupts Tat’s interaction with the viral long-terminal repeat (LTR) promoter, preventing histone H3 ejection and subsequent transcriptional activation .

Selectivity and Cytotoxicity

The compound exhibits >50-fold selectivity for HIV-1-infected cells over uninfected controls (CC₅₀ > 100 µM in HEK293 and Jurkat cells) . This selectivity is attributed to its specific interference with Tat-mediated epigenetic modulation rather than general cytotoxicity .

Pharmacokinetic and ADMET Profiles

Metabolic Stability

In vitro microsomal studies indicate moderate hepatic clearance, with a half-life of 45 minutes in human liver microsomes. The oxadiazole ring resists oxidative metabolism, while the acetamide bond undergoes slow hydrolysis .

Drug-Likeness

The compound adheres to Lipinski’s rule of five (molecular weight <500, logP <5, H-bond donors <5, H-bond acceptors <10), suggesting favorable oral bioavailability .

Research Applications and Comparative Analysis

HIV-1 Drug Resistance

Notably, the compound retains potency against drug-resistant HIV-1 strains (e.g., K103N, Y181C), with EC₅₀ shifts <2-fold compared to wild-type virus . This resilience stems from its novel mechanism, which bypasses traditional reverse transcriptase or protease targets .

Structural Analogues

Comparative studies with analogues bearing alternative substituents (e.g., trifluoromethoxy, ethyl-oxadiazole) reveal that the trifluoromethyl group optimizes binding to Tat’s hydrophobic pocket. For example:

Table 2: Activity of Structural Analogues

CompoundEC₅₀ (HIV-1)logP
Trifluoromethyl derivative1.7 µM5.08
Trifluoromethoxy analogue3.0 µM4.95
Ethyl-oxadiazole variant9.0 µM5.41

Data adapted from .

Future Directions and Challenges

While preclinical data are promising, key challenges remain:

  • Solubility Optimization: Structural modifications, such as introducing ionizable groups, may enhance aqueous solubility without compromising activity .

  • In Vivo Efficacy: Pharmacokinetic studies in animal models are needed to validate bioavailability and tissue penetration .

  • Target Validation: Further crystallographic studies could elucidate precise binding interactions with Tat and the LTR promoter .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator